

Spectroscopic and Experimental Profile of N,N-Diethylglycine: A Technical Guide

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Compound of Interest

Compound Name: *Diethylglycine*

Cat. No.: *B167607*

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This technical guide provides an in-depth overview of the spectroscopic properties of N,N-**Diethylglycine**, a dialkylated amino acid derivative. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition. Furthermore, this guide illustrates key logical and experimental workflows relevant to the study of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for N,N-**Diethylglycine**. The NMR and IR data presented are for the sodium salt of N,N-**Diethylglycine**, which is expected to have very similar spectral characteristics to the neutral form, particularly for the ethyl and glycine backbone moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of N,N-Diethylglycine Sodium Salt

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.98	q	4H	N-CH ₂ (Ethyl)
3.15	s	2H	N-CH ₂ (Glycine)
1.05	t	6H	CH ₃ (Ethyl)

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
178.0	C=O (Carboxylate)
58.0	N-CH ₂ (Glycine)
47.5	N-CH ₂ (Ethyl)
12.0	CH ₃ (Ethyl)

Note: NMR data is referenced from SpectraBase for N,N-diethylglycine, sodium salt.[\[1\]](#)[\[2\]](#)

Infrared (IR) Spectroscopy Data of N,N-Diethylglycine Sodium Salt

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970	Strong	C-H Stretch (Aliphatic)
1610	Strong	C=O Stretch (Carboxylate)
1460	Medium	C-H Bend (CH ₂)
1380	Medium	C-H Bend (CH ₃)
1320	Medium	C-N Stretch

Note: IR data is referenced from SpectraBase for N,N-diethylglycine, sodium salt.[\[1\]](#)

Mass Spectrometry (MS) Data of N,N-Diethylglycine

m/z	Relative Intensity (%)	Assignment
131.09	100	[M] ⁺ (Molecular Ion)
116.07	85	[M-CH ₃] ⁺
86.08	70	[M-COOH] ⁺
58.06	95	[CH ₂ N(CH ₂ CH ₃)] ⁺

Note: Mass spectrometry data is predicted based on the structure of **N,N-Diethylglycine** and common fragmentation patterns for amino acids.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of N,N-Diethylglycine

A common method for the synthesis of N-substituted glycine derivatives involves the reaction of an alkyl amine with a haloacetic acid.[3]

- Reaction Setup: Chloroacetic acid (1.0 equivalent) is dissolved in cold water.
- Addition of Amine: Diethylamine (2.2 equivalents) is added dropwise to the chloroacetic acid solution in an ice bath with constant stirring.
- Reaction: The mixture is stirred for 24 hours at room temperature.
- Workup: The water is removed under reduced pressure using a rotary evaporator until a white precipitate is formed.
- Purification: The resulting crude product is washed with acetone. The final product is obtained by acidifying with HCl to a pH of 2, followed by slow evaporation and recrystallization from 1M HCl.[3]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra for compound characterization are typically acquired at ambient temperature.

- Sample Preparation: A 5-10 mg sample of **N,N-Diethylglycine** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or CDCl₃).
- Instrumentation: A 500 MHz NMR spectrometer is used for analysis.
- ¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra are typically proton-decoupled to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.^[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

- Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.

Mass Spectrometry

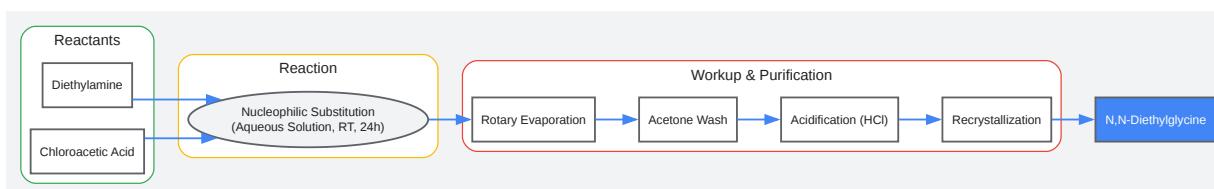
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

- Ionization: Electrospray ionization (ESI) is a common method for amino acids.^[4] The sample is dissolved in a suitable solvent and sprayed into the ion source, where it is ionized.
- Mass Analysis: The ions are then guided into a mass analyzer (e.g., a time-of-flight or quadrupole analyzer) which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

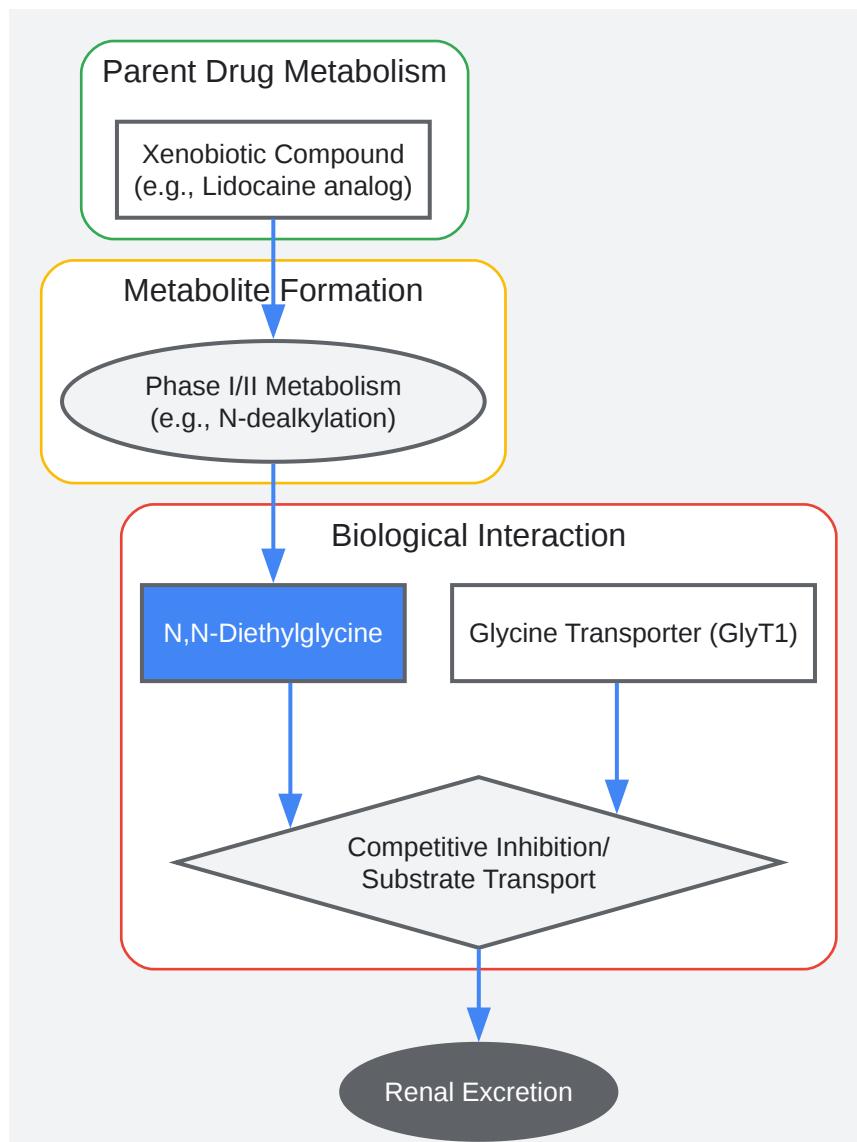
Visualizations

The following diagrams, created using the DOT language, illustrate key workflows related to **N,N-Diethylglycine**.



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Caption: Workflow for the synthesis of **N,N-Diethylglycine**.



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